molecular formula C8H9BrFNO B2421430 3-Bromo-5-fluoro-2-methoxy-4-methylaniline CAS No. 2187434-04-2

3-Bromo-5-fluoro-2-methoxy-4-methylaniline

Cat. No.: B2421430
CAS No.: 2187434-04-2
M. Wt: 234.068
InChI Key: CLFWZDBGKDNKCV-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methoxy-4-methylaniline ( 2187434-04-2) is a chemical compound with the molecular formula C8H9BrFNO and a molecular weight of 234.07 g/mol . It is offered as a building block for research and development purposes. This aniline derivative is characterized by the presence of bromo and fluoro substituents on the aromatic ring, which are common features in medicinal chemistry and materials science. Such compounds are typically used as synthetic intermediates in the preparation of more complex molecules, including potential pharmaceuticals and agrochemicals. Researchers value these halogenated anilines for their versatility in cross-coupling reactions and other synthetic transformations. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFWZDBGKDNKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance and Positional Isomerism in Halogenated Methoxy Anilines

The chemical behavior and synthetic utility of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline are dictated by the interplay of its five distinct substituents on the benzene (B151609) ring. The presence and positioning of these groups create a unique electronic and steric environment. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups through resonance, activating the ring towards electrophilic substitution. Conversely, the fluorine and bromine atoms are electron-withdrawing through induction but can also donate electron density through resonance. msu.edu The methyl group (-CH₃) is a weak electron-donating group via hyperconjugation. youtube.com This combination of competing electronic effects makes predicting reactivity at any remaining positions on a related scaffold complex and highly dependent on reaction conditions.

Interactive Table 2: Influence of Substituents on the Aromatic Ring

Substituent Group Present in Compound General Electronic Effect Influence on Reactivity
Amino (-NH₂) Yes Activating (+R > -I) Strongly activating, ortho-, para-directing
Methoxy (-OCH₃) Yes Activating (+R > -I) Strongly activating, ortho-, para-directing
Methyl (-CH₃) Yes Activating (Hyperconjugation) Weakly activating, ortho-, para-directing
Fluoro (-F) Yes Deactivating (-I > +R) Weakly deactivating, ortho-, para-directing
Bromo (-Br) Yes Deactivating (-I > +R) Weakly deactivating, ortho-, para-directing

Note: Directing effects are relevant for electrophilic aromatic substitution on a less substituted precursor.

Historical Context of Substituted Aniline Chemistry in Research

The story of substituted anilines begins with the parent compound, aniline (B41778). First isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo, it was given various names by different chemists who independently discovered it from sources like coal tar. wikipedia.org A pivotal moment in chemistry occurred in 1856 when William Henry Perkin, while attempting to synthesize quinine, accidentally produced a vibrant purple dye from aniline. wikipedia.orgduanemorris.com This dye, named mauveine, was the first synthetic organic dye, and its commercial success launched the synthetic dye industry. trc-leiden.nlfitnyc.eduthedreamstress.com This discovery spurred intense research into the chemistry of aniline and its derivatives, leading to a rainbow of new colors and establishing major chemical companies like BASF (Badische Anilin- und Soda-Fabrik). wikipedia.org

Beyond dyes, the late 19th and early 20th centuries saw the application of aniline derivatives in medicine. Acetanilide (B955), for example, was one of the earliest synthetic analgesic drugs. wikipedia.org This marked the beginning of a long history of using the aniline scaffold in drug discovery. researchgate.net The ability to systematically modify the aniline structure by adding substituents allowed chemists to create vast libraries of compounds for biological screening. This practice became a fundamental principle of medicinal chemistry, enabling the optimization of drug candidates by altering their potency, selectivity, and pharmacokinetic profiles. The development of new synthetic reactions, particularly cross-coupling reactions, has further expanded the toolkit for creating increasingly complex substituted anilines, solidifying their role as indispensable intermediates in the pharmaceutical, agrochemical, and materials science sectors. nih.govacs.org

Research Landscape and Emerging Areas for the Compound

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of this compound. The electronic properties of the substituents already on the aromatic ring dictate the position of subsequent electrophilic attacks. The methoxy (-OCH₃), methyl (-CH₃), and fluoro (-F) groups are ortho, para-directing, while the amino (-NH₂) group is a powerful ortho, para-director. However, the amino group is often introduced in the final step from a nitro group (-NO₂) to avoid unwanted side reactions. The interplay of these directing effects must be strategically managed to install the bromine atom at the C-3 position.

Controlled halogenation is a direct method for introducing bromine onto the aromatic ring. The success of this approach hinges on selecting the appropriate brominating agent and reaction conditions to overcome competing substitution patterns and achieve high regioselectivity.

N-Bromosuccinimide (NBS) is a preferred reagent for the regioselective bromination of activated aromatic rings, offering a milder alternative to molecular bromine. mdma.chnsf.gov For substrates with multiple activating groups, such as a precursor to the target aniline, NBS provides enhanced control, minimizing over-bromination and side reactions. organic-chemistry.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

The synthesis can be envisioned starting from a precursor such as 5-fluoro-2-methoxy-4-methylaniline. The powerful activating and ortho, para-directing effects of the amino and methoxy groups, combined with the weaker effect of the methyl group, would direct the incoming electrophile. The position C-3 is ortho to the methoxy group and para to the methyl group, making it a highly favorable site for bromination.

Acidic conditions or Lewis basic additives can be employed to enhance the electrophilicity of the bromine atom in NBS, thereby increasing the reaction rate. nsf.gov For instance, the use of a protic acid can protonate the carbonyl oxygen of NBS, making the nitrogen atom more electron-withdrawing and the bromine atom more positive and reactive.

Table 1: Representative Conditions for NBS Bromination of Activated Arenes

Substrate Type Brominating Agent Catalyst/Solvent Temperature Outcome
Methoxybenzenes NBS Acetonitrile Room Temp. - Reflux Regiospecific nuclear bromination mdma.ch
Electron-rich aromatics NBS Mandelic Acid / Water Room Temp. Enhanced reactivity and regioselectivity nsf.gov
Substituted Anilines NBS Acetic Acid 25-45 °C Controlled bromination google.com

This table presents generalized conditions from literature for similar transformations and serves as a model for the proposed synthesis.

Direct fluorination of complex aromatic molecules is often challenging due to the high reactivity of fluorinating agents. Therefore, the fluorine atom is typically incorporated into the structure at an early stage of the synthesis by using a readily available fluorinated starting material. google.com For the synthesis of this compound, a plausible route would begin with a precursor that already contains the fluorine atom, such as a fluorinated toluene (B28343) or anisole (B1667542) derivative. This strategy simplifies the later stages of the synthesis, allowing the focus to be on the regioselective introduction of the remaining functional groups.

The introduction of bromine onto the precursor ring is a classic example of electrophilic aromatic substitution (EAS). nih.govnih.gov The regiochemical outcome is governed by the combined directing effects of the substituents already present. In a precursor like 5-fluoro-2-methoxy-4-methylaniline, the directing influences can be analyzed as follows:

-NH₂ group: Strongly activating, ortho, para-directing.

-OCH₃ group: Strongly activating, ortho, para-directing.

-CH₃ group: Activating, ortho, para-directing.

-F group: Deactivating but ortho, para-directing.

The position C-3 is ortho to the powerful -OCH₃ group and meta to the -F and -NH₂ groups. The position C-6 is ortho to the -NH₂ and meta to the -OCH₃. Given the strong ortho-directing nature of the methoxy group, substitution at C-3 is highly probable. The steric hindrance from the adjacent methyl group at C-4 might also favor substitution at C-3 over other positions. The careful selection of a brominating agent and reaction conditions is crucial to exploit these electronic and steric factors for a selective reaction. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Electronic Effect Activating/Deactivating Directing Influence
-NH₂ Strong π-donation Strongly Activating Ortho, Para
-OCH₃ Strong π-donation, σ-induction Strongly Activating Ortho, Para
-CH₃ Inductive donation, hyperconjugation Activating Ortho, Para
-F Strong σ-induction, weak π-donation Deactivating Ortho, Para
-Br Strong σ-induction, weak π-donation Deactivating Ortho, Para

An alternative and often highly effective strategy for synthesizing substituted anilines involves the introduction of a nitro group, which is then reduced to an amine in the final step. libretexts.org This pathway avoids potential complications associated with the high reactivity of the amino group during earlier bromination steps.

This approach would begin with a precursor such as 3-bromo-5-fluoro-2-methoxy-4-methylbenzene. The synthesis of this precursor would itself require a multi-step process. Once obtained, this intermediate can be nitrated. The directing effects of the existing substituents (-OCH₃, -CH₃, -F, -Br) would determine the position of the incoming nitro group. The methoxy group is the strongest activator and would direct the nitration to its ortho and para positions. The position para to the methoxy group is occupied by the bromine, and one ortho position is occupied by the methyl group. The remaining ortho position (C-1 relative to the methoxy group) is the most likely site for nitration.

Following successful nitration to yield 1-bromo-3-fluoro-2-methoxy-4-methyl-5-nitrobenzene, the nitro group is reduced to an amine. This reduction is a standard transformation and can be achieved with high yield using various reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Palladium), or sodium sulfide. google.comchemicalbook.comgoogle.com This sequence ensures the final introduction of the highly activating amino group, completing the synthesis of this compound.

Table 3: Common Conditions for Nitration and Nitro Group Reduction | Reaction | Reagents | Solvent | Typical Conditions | | :--- | :--- | :--- | :--- | | Nitration | Fuming HNO₃ / H₂SO₄ | Sulfuric Acid | 0-5 °C | Standard method for deactivated rings google.com | | Reduction | SnCl₂ / HCl | Ethanol / Ethyl Acetate | Reflux | Clemmensen reduction conditions | | Reduction | H₂, Raney Ni | Methanol | Room Temp., Pressure | Catalytic hydrogenation chemicalbook.comgoogle.com | | Reduction | Na₂S | Water / Methanol | Reflux | Selective reduction conditions google.com |


Nitration and Subsequent Reduction Pathways

Reductive Conversion of Nitro to Amino Groups

A common and effective strategy for the introduction of an amino group onto an aromatic ring is the reduction of a corresponding nitroaromatic compound. nih.gov In the synthesis of this compound, the final step would logically be the reduction of the precursor, 1-Bromo-3-fluoro-2-methoxy-4-methyl-5-nitrobenzene. This transformation is a staple in organic synthesis due to the wide availability of nitroaromatic starting materials and the high efficiency of the reduction.

Several reducing agents can be employed for this conversion, with the selection often depending on factors like substrate sensitivity, cost, and scale.

Reducing AgentTypical ConditionsNotes
Tin (II) Chloride (SnCl₂) Concentrated HCl, EthanolA classic and reliable method for laboratory-scale synthesis.
Iron (Fe) Acetic Acid (AcOH) or HClAn economical and environmentally benign option, often used in industrial processes.
Catalytic Hydrogenation (H₂) Palladium on Carbon (Pd/C), Platinum (Pt), or Nickel (Ni) catalystA clean method that produces water as the only byproduct, suitable for a wide range of substrates.

This reductive step is typically high-yielding and chemoselective, leaving other functional groups on the aromatic ring, such as the halogens and the methoxy group, intact.

Multistep Reaction Sequence Design

The synthesis of a complex molecule like this compound requires a meticulously planned multi-step reaction sequence. uva.nllibretexts.org The arrangement of five different substituents on the benzene (B151609) ring necessitates a synthetic route where each functional group is introduced in a specific order, guided by the principles of electrophilic aromatic substitution. Classical methods for aniline production often involve the nucleophilic substitution or reductive amination of pre-activated aromatic compounds. researchgate.net

Strategic Placement of Functional Groups based on Directing Effects

The order of introduction of the bromo, fluoro, methoxy, methyl, and nitro groups is dictated by the directing effects of the substituents already present on the ring. lumenlearning.com Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing.

Functional GroupTypeDirecting Effect
-OCH₃ (Methoxy) Strongly ActivatingOrtho, Para libretexts.orgorganicchemistrytutor.com
-CH₃ (Methyl) Weakly ActivatingOrtho, Para
-F (Fluoro), -Br (Bromo) Weakly DeactivatingOrtho, Para lumenlearning.com
-NO₂ (Nitro) Strongly DeactivatingMeta libretexts.org

A plausible synthetic strategy would begin with a less substituted aromatic precursor. The powerful ortho, para-directing nature of the methoxy group makes a substituted anisole an excellent starting point. organicchemistrytutor.comvaia.com The subsequent halogenation and nitration steps must be carefully sequenced to exploit the directing effects of the existing groups, forcing the incoming electrophiles to the desired positions. For instance, the presence of an activating group directs an incoming electrophile to the ortho and para positions. lumenlearning.com Conversely, a deactivating group will direct an incoming substituent to the meta position, with the exception of halogens which, despite being deactivating, are ortho, para-directors. lumenlearning.com The interplay of these electronic effects is paramount in designing a successful synthesis that avoids the formation of undesired isomers.

Protection and Deprotection Group Chemistry

In many syntheses involving anilines, the high reactivity of the amino group can complicate subsequent electrophilic substitution reactions. wikipedia.org The amino group is a strong activating group, which can lead to multiple substitutions and oxidation side reactions. To mitigate this, the amino group is often temporarily protected. organic-chemistry.org

A common protection strategy is the conversion of the aniline to an acetanilide (B955) via acylation with acetyl chloride or acetic anhydride. wikipedia.orgyoutube.com This amide is significantly less activating than the free amine, allowing for more controlled subsequent reactions. youtube.com The bulky nature of the acetyl group can also sterically hinder the ortho positions, favoring substitution at the para position. youtube.com Once the desired synthetic transformations are complete, the protecting group is removed by hydrolysis under acidic or basic conditions to regenerate the amine. youtube.com

While the synthesis of this compound likely concludes with the reduction of a nitro group, understanding protection-deprotection strategies is crucial for designing alternative routes or for the synthesis of related polysubstituted anilines. researchgate.net

Reaction Condition Optimization and Yield Enhancement

To maximize the yield and purity of the final product, careful optimization of reaction conditions at each step of the synthesis is essential. Key parameters include temperature, solvent, and reaction time.

Temperature Control in Halogenation and Nitration Steps

Electrophilic aromatic substitution reactions, particularly nitration and halogenation, are often highly exothermic. google.com Failure to control the reaction temperature can lead to a decrease in yield and the formation of unwanted byproducts due to over-reaction (e.g., di- or tri-substitution) or decomposition. uri.eduquora.com

For instance, in the nitration of aromatic compounds, the reaction is typically carried out at reduced temperatures, often using an ice bath to maintain a range of 0-10 °C. uri.edugoogle.com This careful temperature management prevents the formation of dinitro products and minimizes side reactions. quora.com Similarly, during bromination, controlling the temperature is crucial to ensure mono-substitution at the desired position.

Solvent Selection and Its Impact on Reaction Kinetics and Solubility

The choice of solvent plays a critical role in the success of the synthesis. A suitable solvent must dissolve the reactants to allow for an efficient reaction but should not react with the reagents or intermediates. quora.com The polarity of the solvent can significantly influence the reaction kinetics of electrophilic aromatic substitution. nih.gov

The mechanism of these reactions involves the formation of a charged intermediate known as a sigma complex or arenium ion. quora.com Polar solvents can stabilize this charged intermediate, thereby increasing the reaction rate. However, the choice is not always straightforward, as solvent-reagent interactions can also occur. For example, in nitration reactions, sulfuric acid often serves as both a catalyst and the solvent. In halogenation, solvents like acetic acid, carbon tetrachloride, or dichloromethane (B109758) are commonly used. The optimal solvent choice is determined through empirical testing to balance reactant solubility and reaction rate for maximum yield. rsc.org

Stoichiometric Ratio Management to Prevent Polyhalogenation

In the synthesis of halogenated aromatic compounds like this compound, the precise control of reactant quantities is critical to ensure the desired product is formed with high selectivity. Polyhalogenation, the introduction of multiple halogen atoms onto the aromatic ring, is a common side reaction that can significantly reduce the yield of the target monosubstituted product and complicate the purification process.

Effective management of the stoichiometric ratio between the aniline precursor and the halogenating agent is the primary strategy to mitigate this issue. In a typical electrophilic bromination reaction, employing a molar ratio of slightly more than 1:1 of the substrate to the brominating agent (such as N-Bromosuccinimide or bromine) is a common starting point. This ensures that there is enough reagent to react with the starting material while minimizing the excess that could lead to a second halogenation event.

Several factors can influence the optimal stoichiometric ratio, including the reactivity of the substrate, the reaction conditions (temperature, solvent), and the potency of the halogenating agent. For a highly activated ring system, which the aniline derivative is likely to be, even a slight excess of the halogenating agent could lead to the formation of di- or tri-brominated species. Therefore, careful, slow, and controlled addition of the brominating agent to the reaction mixture is often employed. Monitoring the reaction progress through techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the reaction to be quenched once the starting material is consumed, preventing further reaction.

Table 1: Key Parameters in Stoichiometric Control for Halogenation

ParameterImportance in Preventing PolyhalogenationTypical Approach
Molar Ratio (Substrate:Reagent) HighA ratio of 1:1 to 1:1.1 is often optimal.
Rate of Addition HighSlow, dropwise addition of the halogenating agent.
Reaction Temperature MediumLower temperatures can increase selectivity.
Reaction Monitoring HighTechniques like TLC or HPLC are used to track the consumption of starting material.

Utilization of Ionic Liquids and Environmentally Benign Methods

The use of ionic liquids (ILs) as solvents or catalysts in organic synthesis has gained significant attention as a greener alternative to traditional volatile organic compounds (VOCs). nih.gov Ionic liquids are salts with low melting points that can offer unique solvating properties, potentially enhancing reaction rates and selectivity.

In the context of synthesizing this compound, an ionic liquid could serve as the reaction medium for the halogenation step. The choice of ionic liquid can be tailored to the specific reaction. For instance, imidazolium-based ionic liquids are commonly used due to their stability and tunable nature. rsc.org The use of an ionic liquid can facilitate the reaction through several mechanisms. Its polarity can help to stabilize charged intermediates in electrophilic aromatic substitution, and in some cases, the ionic liquid itself can participate in the catalytic cycle.

An efficient and ecologically benign method for fluorination of activated aromatic compounds has been developed using small amounts of ionic liquids as grinding additives. nih.gov This solvent-free approach, known as ionic liquid-assisted grinding, has shown that substoichiometric catalytic quantities of ionic liquids can accelerate the reaction. nih.gov Specifically, imidazolium-derived ionic liquids with fluorous anions have been demonstrated to be highly efficient promoters for such reactions. nih.gov

Following the reaction, the non-volatile nature of ionic liquids can simplify product isolation. The product can often be extracted using a conventional organic solvent, leaving the ionic liquid behind to be potentially recycled for subsequent reactions, thereby reducing waste.

Table 2: Potential Advantages of Using Ionic Liquids in Synthesis

Feature of Ionic LiquidsPotential Benefit in Synthesis
Low Vapor Pressure Reduced air pollution and safer handling.
Tunable Properties Solvent properties can be optimized for specific reactions.
Recyclability Potential for a more sustainable and cost-effective process.
Enhanced Reactivity/Selectivity Can lead to higher yields and purer products.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for substituted aromatic compounds. The mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. The presence of electron-withdrawing groups on the ring is crucial for stabilizing the negative charge of the intermediate and facilitating the reaction.

In this compound, two potential leaving groups for SNAr reactions are the bromine and fluorine atoms. Generally, in SNAr, the rate of reaction is influenced by the ability of the leaving group to stabilize the transition state leading to the Meisenheimer complex. Due to fluorine's high electronegativity, it strongly polarizes the carbon-fluorine bond and effectively stabilizes the anionic intermediate, making fluoroarenes significantly more reactive in SNAr reactions than their bromoarene counterparts. For dihalogenated anilines, nucleophilic aromatic substitution preferentially occurs at the fluoride-substituted position. ossila.com Therefore, the C-F bond at the 5-position is the primary site for nucleophilic attack over the C-Br bond at the 3-position.

The rate of SNAr reactions is highly sensitive to the electronic and steric effects of other substituents on the aromatic ring.

Methoxy (-OCH₃) Group: The methoxy group at the 2-position is ortho to the reactive C-F bond. This group exerts two opposing electronic effects: a strong electron-donating effect through resonance (+R) and a moderate electron-withdrawing effect through induction (-I). In SNAr, which is favored by electron-withdrawing groups, the inductive effect can contribute to a slight activation. However, the powerful resonance donation of electron density into the ring generally deactivates the substrate towards nucleophilic attack. Studies on substituted nitrobenzaldehydes have shown that a methoxy group meta to the nitro-activating group still permits high yields in SNAr reactions, indicating its influence is context-dependent. researchgate.net The ortho position of the methoxy group also introduces significant steric hindrance, which can impede the approach of the incoming nucleophile to the C-F site, thereby reducing the reaction rate.

Methyl (-CH₃) Group: The methyl group at the 4-position is meta to the C-F bond. As an electron-donating group through induction and hyperconjugation, it slightly increases the electron density of the aromatic ring, which tends to disfavor the formation of the negatively charged Meisenheimer complex. This results in a deactivating effect on the SNAr reaction rate. However, its effect from the meta position is generally less pronounced compared to substituents at ortho or para positions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In these reactions, the reactivity of halogens typically follows the order I > Br > Cl >> F. Consequently, the bromine atom at the 3-position of this compound serves as the reactive site for these transformations, leaving the C-F bond intact.

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.govnih.gov For substrates like this compound, which is an unprotected ortho-bromoaniline, specific catalyst systems have been developed to achieve high efficiency. nih.gov

Research on similar ortho-bromoaniline substrates has demonstrated that catalyst systems like CataXCium A Pd G3 are particularly effective. nih.gov The reaction typically proceeds in good to excellent yields, showcasing the robustness of the method. nih.gov

Table 1: Typical Conditions and Yields for Suzuki-Miyaura Coupling of ortho-Bromoanilines. nih.gov
Boronic Ester PartnerCatalyst SystemBaseSolventYield Range
Aryl Boronic AcidsCataXCium A Pd G3K₃PO₄Dioxane/H₂O85-97%
Heteroaromatic Boronic EstersCataXCium A Pd G3K₃PO₄Dioxane/H₂O70-95%
Alkenyl Boronic EstersCataXCium A Pd G3K₃PO₄Dioxane/H₂O75-90%
Alkyl Boronic EstersCataXCium A Pd G3K₃PO₄Dioxane/H₂O60-80%

Palladium-catalyzed amination, or Buchwald-Hartwig amination, enables the formation of C-N bonds by coupling an aryl halide with an amine. The application of this reaction to ortho-haloaniline substrates can be challenging. nih.gov Potential issues include the coordination of the palladium catalyst by the amidine-like structure of the substrate, which can inhibit the crucial oxidative addition step. nih.gov

Despite these challenges, advancements in ligand design have led to the development of highly active catalyst systems capable of facilitating these difficult couplings. The use of bulky, electron-rich phosphine (B1218219) ligands such as RuPhos and BrettPhos, often employed as pre-catalysts, in combination with a strong base like LiHMDS, has proven effective for the amination of unprotected 3-halo-2-aminopyridines, a structurally analogous substrate class. nih.gov These conditions are expected to be applicable to this compound for coupling with a range of primary and secondary amines.

A key advantage of palladium-catalyzed cross-coupling reactions is their broad functional group tolerance, allowing for the synthesis of complex molecules. nih.govnih.gov In the context of Suzuki-Miyaura reactions on ortho-bromoanilines, a wide variety of functionalities on the coupling partner are well-tolerated. nih.gov This allows for significant molecular diversification from the this compound core.

Table 2: Functional Group Tolerance in Suzuki-Miyaura Coupling of ortho-Bromoanilines. nih.gov
Functional GroupToleranceNotes
KetonesHighAryl ketone-containing boronates react smoothly.
AlcoholsModerate to HighFree alcohol substrates react effectively.
Aryl Halides (Cl)ModerateAryl chloride-containing partners can be coupled, though yields may be lower.
NitrilesHighElectron-withdrawing nitrile groups are well-tolerated.
Nitro GroupsHighNitrated substrates react efficiently.
SulfonesHighSulfone groups are compatible with the reaction conditions.
HeterocyclesHighTolerates a wide range including benzoxazole, furan, pyrazole, indole, and pyridine (B92270) motifs. nih.gov
Protected/Unprotected AminesHighThe reaction is effective on substrates with unprotected aniline groups.

Condensation Reactions and Schiff Base Formation

Condensation reactions of this compound, particularly with aldehydes and ketones, lead to the formation of Schiff bases, also known as imines. The facility and stability of this transformation are critically dependent on the electronic environment of the anilino moiety.

Reactivity of the Anilino Moiety in Schiff Base Synthesis

The formation of a Schiff base is initiated by the nucleophilic attack of the nitrogen atom of the primary amine onto the electrophilic carbonyl carbon of an aldehyde or ketone. The rate of this reaction is highly sensitive to the nucleophilicity of the amine. The substituents on the aniline ring of this compound exert a combined influence on the electron density of the amino group.

Table 1: Influence of Substituents on the Reactivity of the Anilino Moiety in Schiff Base Formation
SubstituentElectronic EffectInfluence on Nucleophilicity of -NH₂Effect on Rate of Schiff Base Formation
-OCH₃ (Methoxy)Electron-donating (Resonance) > Electron-withdrawing (Inductive)IncreaseAccelerate
-CH₃ (Methyl)Electron-donating (Inductive and Hyperconjugation)IncreaseAccelerate
-Br (Bromo)Electron-withdrawing (Inductive) > Electron-donating (Resonance)DecreaseRetard
-F (Fluoro)Strongly Electron-withdrawing (Inductive)DecreaseRetard

Stability and Hydrolysis of Imine Bonds in Catalytic Processes

The stability of the C=N double bond in the Schiff bases derived from this compound is also governed by the electronic nature of the substituents on the aromatic ring. The hydrolysis of imines, the reverse of their formation, is a critical consideration in catalytic processes where the Schiff base may be an intermediate. nih.govacs.orgnih.gov

Table 2: Predicted Influence of Substituents on the Stability of Schiff Bases Derived from this compound
SubstituentElectronic Effect on Imine CarbonPredicted Effect on Imine StabilityInfluence on Rate of Hydrolysis
-OCH₃ (Methoxy)Increases electron densityIncreaseDecrease
-CH₃ (Methyl)Increases electron densityIncreaseDecrease
-Br (Bromo)Decreases electron densityDecreaseIncrease
-F (Fluoro)Decreases electron densityDecreaseIncrease

Mechanistic Investigations of Aniline Derivatives and Related Compounds

Substituted anilines can participate in several nucleophilic aromatic substitution reactions, with the operative mechanism being highly dependent on the nature of the substituents, the nucleophile, and the reaction conditions.

Addition-Elimination (S(AE) Mechanism)

The Addition-Elimination mechanism, often referred to as SNAr, is a primary pathway for nucleophilic aromatic substitution. This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. csbsju.eduuomustansiriyah.edu.iqyoutube.comlibretexts.org These groups are necessary to stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion formed upon nucleophilic attack. youtube.com

In the case of this compound, the bromo and fluoro groups are potential leaving groups. The methoxy and methyl groups are electron-donating, which would destabilize the anionic Meisenheimer intermediate and thus disfavor the SNAr mechanism. libretexts.orgchemistrysteps.com While the fluoro and bromo groups are electron-withdrawing, their deactivating effect is generally not as potent as a nitro group, which is a classic activating group for SNAr reactions. Therefore, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution via the Addition-Elimination mechanism under standard conditions.

Rearrangement-Based Mechanisms (S(ANRORC) Mechanism)

The SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure, is a more complex pathway primarily observed in heterocyclic chemistry but has been studied in some carbocyclic systems. wikipedia.org This mechanism is favored in reactions of certain substituted pyrimidines and other nitrogen-containing heterocycles with strong nucleophiles like metal amides. researchgate.netrsc.orgrsc.orgresearchgate.net The reaction proceeds through a ring-opened intermediate.

For a substituted aniline like this compound, the ANRORC mechanism is highly unlikely. This pathway is characteristic of specific heterocyclic ring systems that can undergo facile ring opening upon nucleophilic attack. The benzene ring is exceptionally stable and does not possess the inherent structural features that would predispose it to the ring-opening and ring-closing sequence of the ANRORC mechanism under typical nucleophilic substitution conditions.

Tele Substitution Mechanisms

Tele substitution is a type of substitution reaction where the entering group takes a position more than one atom away from the atom to which the leaving group was attached. arkat-usa.org This mechanistic pathway is less common than direct or cine substitution and is often observed in systems with particular substitution patterns that can facilitate the migration of the reaction center. For instance, it has been observed in the reactions of some nitro-substituted benzenes with Grignard reagents. arkat-usa.org

The likelihood of this compound undergoing tele substitution is low. The conditions and specific substrate requirements for tele substitution are not met by this compound. The mechanism often involves the formation of specific intermediates, such as σ-adducts, and subsequent rearrangement, which is not a favored pathway for this substituted aniline. arkat-usa.org

Lack of Specific Research on C-H Activation and Reductive Elimination in Cascade Cyclizations of this compound

Extensive searches of scientific literature and chemical databases have revealed no specific research detailing the C-H activation and reductive elimination in cascade cyclizations of the compound this compound. While the fields of C-H activation and cascade cyclizations are active areas of chemical research, published studies focusing on this particular substituted aniline are not available.

Therefore, a detailed discussion of its chemical reactivity and mechanistic pathways within this specific reaction context, as requested, cannot be provided based on current scientific literature. The intricate interplay of the bromo, fluoro, methoxy, and methyl substituents on the aniline ring would undoubtedly influence its reactivity in such transformations, but without experimental or computational data, any description would be purely speculative and fall outside the bounds of established scientific findings.

Further research would be required to elucidate the potential for this compound to undergo C-H activation and subsequent reductive elimination in a cascade cyclization process. Such studies would involve experimental screening with various catalyst systems and reaction conditions, followed by mechanistic investigations to understand the reaction pathways.

Advanced Spectroscopic Characterization Methodologies for 3 Bromo 5 Fluoro 2 Methoxy 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromo-5-fluoro-2-methoxy-4-methylaniline, with its single aromatic proton, NMR is crucial for confirming the precise substitution pattern on the aniline (B41778) ring.

The ¹H NMR spectrum is the first step in elucidating the proton environment of a molecule. The substitution pattern of this compound leaves only one proton on the aromatic ring (H-6). The predicted chemical shift of this proton is influenced by the electronic effects of the surrounding substituents. The electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups tend to shield nearby protons, shifting them upfield, while the electronegative bromo (-Br) and fluoro (-F) atoms have a deshielding effect, shifting them downfield.

Given its position, the H-6 proton is expected to appear as a singlet, as it has no adjacent proton neighbors for typical ortho-coupling. However, a small long-range coupling (⁴J) to the fluorine atom at C-5 is anticipated, which may resolve the peak into a narrow doublet. Further, very fine splitting due to coupling with the methyl protons (⁵J) might be observed under high resolution. The spectrum would also feature distinct singlets for the methoxy and methyl protons and a broad singlet for the amine protons, the chemical shift of which can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H (H-6)6.5 - 7.0Doublet (d) or Singlet (s)⁴J(H-F) ≈ 1-3 Hz
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)N/A
Amine (-NH₂)3.5 - 5.0Broad Singlet (br s)N/A
Methyl (-CH₃)2.0 - 2.3Singlet (s)N/A

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the methoxy and methyl carbons. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom bonded to fluorine (C-5) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C-F)). The adjacent carbons (C-4 and C-6) will also exhibit smaller two- and three-bond couplings (²J(C-F) and ³J(C-F)). The positions of the carbons bearing the bromo, methoxy, amino, and methyl groups can be predicted based on established substituent chemical shift effects.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-NH₂ (C-1)140 - 145Doublet (d)⁴J(C-F) ≈ 2-4 Hz
C-OCH₃ (C-2)148 - 153Doublet (d)³J(C-F) ≈ 5-10 Hz
C-Br (C-3)105 - 110Doublet (d)³J(C-F) ≈ 8-12 Hz
C-CH₃ (C-4)120 - 125Doublet (d)²J(C-F) ≈ 20-25 Hz
C-F (C-5)155 - 160Doublet (d)¹J(C-F) ≈ 235-250 Hz
C-H (C-6)110 - 115Doublet (d)²J(C-F) ≈ 20-25 Hz
-OCH₃55 - 60Singlet (s)N/A
-CH₃15 - 20Singlet (s)N/A

Two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments, especially in complex molecules. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu For this compound, an HSQC spectrum would show a cross-peak connecting the aromatic H-6 signal to the C-6 signal. It would also definitively link the methoxy proton signal to the methoxy carbon signal and the methyl proton signal to its corresponding carbon signal. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for piecing together the molecular structure. For instance, the methoxy protons (-OCH₃) would be expected to show a cross-peak to the C-2 carbon, confirming the position of the methoxy group. Similarly, the methyl protons (-CH₃) would show a correlation to C-4, as well as to C-3 and C-5. The single aromatic proton (H-6) would show correlations to C-2, C-4, and C-5, providing unambiguous confirmation of the entire substitution pattern on the aromatic ring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. The molecular formula of this compound is C₈H₉BrFNO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would provide an experimental mass that matches this theoretical value, typically within a few parts per million (ppm), which serves as definitive proof of the compound's elemental composition.

Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₉BrFNO
Theoretical Exact Mass ([M(⁷⁹Br)]⁺)232.9906 u
Theoretical Exact Mass ([M(⁸¹Br)]⁺)234.9885 u

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural confirmation. chemguide.co.uk For this compound, several key features would be expected in its mass spectrum:

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This is a characteristic signature for a molecule containing one bromine atom.

Key Fragmentations: The energetically unstable molecular ion will undergo fragmentation. chemguide.co.uk Likely fragmentation pathways include the loss of a methyl radical (M-15), loss of a bromine atom (M-79/81), or loss of formaldehyde (CH₂O) via rearrangement of the methoxy group (M-30). The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum. libretexts.orglibretexts.org

Predicted Key Fragments in the Mass Spectrum

m/z Value (for ⁷⁹Br)Possible Fragment IdentityNeutral Loss
233[C₈H₉BrFNO]⁺Molecular Ion (M⁺)
218[C₇H₆BrFNO]⁺CH₃
154[C₈H₉FNO]⁺Br
203[C₇H₇BrFN]⁺CH₂O

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for the identification of functional groups and the elucidation of molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present. For a molecule such as this compound, FTIR spectroscopy would be expected to reveal key vibrational modes.

Expected FTIR Spectral Features:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Aniline)3300-3500Symmetric and Asymmetric Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Methyl & Methoxy)2850-2960Stretching
C=C (Aromatic Ring)1500-1600Stretching
C-N1250-1360Stretching
C-O (Methoxy)1000-1300Asymmetric Stretching
C-F1000-1400Stretching
C-Br500-600Stretching

The precise positions of these peaks would be influenced by the electronic effects of the various substituents on the aniline ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound. The resulting crystal structure would confirm the substitution pattern on the aromatic ring and reveal details about the packing of the molecules in the solid state, including any hydrogen bonding involving the aniline group.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a liquid sample. A typical HPLC method for a substituted aniline like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS would provide both its retention time and its mass spectrum. The mass spectrum would show the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that could be used to elucidate the structure of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Computational and Theoretical Studies on 3 Bromo 5 Fluoro 2 Methoxy 4 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT calculations could provide significant insights into the properties of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline. However, to date, no specific DFT studies have been published for this compound.

Molecular Geometry Optimization and Electronic Structure Analysis

A molecular geometry optimization and electronic structure analysis using DFT would theoretically determine the most stable conformation of this compound. This would involve calculating bond lengths, bond angles, and dihedral angles. Such a study would also elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. At present, there is no published data regarding these specific parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Currently, there are no published values for the HOMO and LUMO energies or the HOMO-LUMO gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. Different colors on the MEP map indicate regions of varying electron density. While this is a common computational analysis for novel compounds, an MEP map for this compound has not been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. This analysis can offer insights into hyperconjugative interactions and charge transfer within the molecule. Specific NBO analysis data for this compound is not available in published research.

Quantum Chemical Descriptors of Reactivity

Quantum chemical descriptors are used to quantify the reactivity of a molecule. These descriptors are typically derived from the electronic structure of the molecule.

Ionization Energy, Electron Affinity, and Chemical Hardness

Ionization energy (the energy required to remove an electron), electron affinity (the energy released when an electron is added), and chemical hardness (a measure of resistance to deformation of the electron cloud) are fundamental descriptors of chemical reactivity. These values can be calculated using the energies of the frontier molecular orbitals. As there are no published HOMO and LUMO energy values for this compound, these reactivity descriptors have not been determined.

Index of Nucleophilicity

The nucleophilicity index is a critical parameter in understanding the reactivity of a chemical species. It quantifies the nucleophilic power of a molecule, which is its ability to donate an electron pair to an electrophile. This index is derived from conceptual Density Functional Theory (DFT) and is typically calculated based on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A higher nucleophilicity index suggests a greater tendency to participate in nucleophilic reactions. For this compound, a theoretical calculation would reveal the electron-donating potential of the molecule, influenced by the interplay of the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromo and fluoro substituents on the aniline (B41778) ring.

Table 1: Theoretical Nucleophilicity Index

CompoundNucleophilicity Index (eV)
This compoundData not available

Note: Specific computational data for the nucleophilicity index of this compound is not available in the surveyed literature.

Theoretical Prediction of Chemical Properties

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods, particularly quantum chemical calculations, are instrumental in predicting the NLO properties of molecules. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.

The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These can be calculated using computational chemistry software. For this compound, the presence of both electron-donating and electron-withdrawing groups attached to the aromatic ring suggests the potential for significant intramolecular charge transfer, a key feature for high NLO activity.

Table 2: Calculated Non-Linear Optical Properties

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Data not available
Polarizability (α)Data not available
First Hyperpolarizability (β)Data not available

Note: Specific theoretical calculations for the NLO properties of this compound are not available in the surveyed literature.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the types and relative importance of different intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals forces.

Table 3: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution
H···HData not available
C···H/H···CData not available
O···H/H···OData not available
N···H/H···NData not available
Br···H/H···BrData not available
F···H/H···FData not available

Note: A specific Hirshfeld surface analysis for this compound has not been reported in the available literature.

Applications of Frontier Orbital Theory in Predicting Reaction Regioselectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the regioselectivity and stereoselectivity of chemical reactions. The theory focuses on the interaction between the HOMO of one reactant and the LUMO of another. For electrophilic aromatic substitution reactions, the regioselectivity is often governed by the distribution of the HOMO on the aromatic ring.

In the case of this compound, the positions on the aniline ring with the largest HOMO coefficients are predicted to be the most susceptible to electrophilic attack. The combined electronic effects of the substituents (bromo, fluoro, methoxy, and methyl) will determine the specific locations of high HOMO density. A computational analysis of the frontier orbitals would provide a visual and quantitative prediction of where an incoming electrophile would most likely react.

Table 4: Predicted Regioselectivity based on Frontier Orbital Analysis

Position on Aromatic RingHOMO Lobe DensityPredicted Reactivity towards Electrophiles
C1Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available

Note: A specific frontier orbital analysis to predict the reaction regioselectivity of this compound is not available in the surveyed literature.

Applications in Advanced Materials and Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The structure of 3-Bromo-5-fluoro-2-methoxy-4-methylaniline is primed for a variety of chemical reactions, establishing it as a key intermediate in multi-step syntheses. The bromine atom is particularly useful for introducing molecular complexity through metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental step in building the carbon skeleton of intricate organic molecules.

The amino group (-NH2) is a versatile functional handle. It can be diazotized to introduce other functional groups or can act as a nucleophile in reactions to form amides, sulfonamides, and other nitrogen-containing structures. This dual reactivity allows chemists to elaborate the molecule in multiple directions, paving the way for the synthesis of complex natural products, pharmaceuticals, and other high-value chemical entities. For instance, similar halogenated aniline (B41778) derivatives are used as precursors in the synthesis of complex heterocyclic compounds that form the core of many bioactive molecules. chemicalbook.com

Building Block in Medicinal Chemistry and Agrochemical Development

The incorporation of fluorine and other halogens into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. nih.gov These elements can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Precursor for Novel Chemical Entities

As a fluorinated building block, this compound is a valuable precursor for creating new chemical entities with potential therapeutic or agricultural applications. nih.gov The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the bioavailability and duration of action of a drug candidate. In agrochemicals, fluorine substitution can lead to increased efficacy and selectivity of herbicides, fungicides, and insecticides. researchgate.net The synthesis of novel anticancer medicines, for example, often involves intermediates like substituted bromo-anilines. google.com

Design of Ligands and Receptor Modulators (General Chemical Role)

The structural motifs present in this compound are relevant to the design of ligands that can interact with biological receptors. The aromatic ring serves as a scaffold that can be functionalized to present specific pharmacophores in a defined spatial orientation. The amino group can act as a hydrogen bond donor, while the methoxy (B1213986) and fluoro groups can participate in other non-covalent interactions, such as dipole-dipole or hydrophobic interactions, with a protein's active site. chemicalbook.com For example, substituted anilines are core components in the synthesis of kinase inhibitors and receptor agonists, where they contribute to the molecule's ability to bind selectively to its target. chemicalbook.com

Development of Functional Materials

The unique electronic and structural properties of this compound also make it a candidate for the development of novel functional materials.

Precursors for Conductive Polymers and Liquid Crystal Compounds

Aniline and its derivatives are well-known monomers for the synthesis of polyaniline, a conducting polymer. The substituents on the aniline ring can be used to tune the polymer's electronic properties, solubility, and processability. By incorporating this compound into a polymer backbone, it is possible to create materials with tailored conductivity, thermal stability, and optical properties. The rigid, planar structure of the aromatic ring is also a feature found in liquid crystal compounds, suggesting its potential use as a precursor for designing new liquid crystalline materials. nih.gov

Synthesis of Dyes and Industrial Chemicals

Aromatic amines are foundational components in the synthesis of a wide variety of dyes and pigments. Through diazotization of the amino group followed by coupling with another aromatic compound (an azo coupling reaction), it is possible to generate highly colored azo dyes. The specific substituents on the aniline ring influence the color, lightfastness, and solubility of the resulting dye. Therefore, this compound could be used to synthesize specialty dyes with specific desired properties for use in textiles, printing, and other industrial applications. ontosight.ai

Below is an interactive data table summarizing the potential applications based on the compound's structural features.

Structural Feature Associated Reaction/Property Potential Application Area
Bromine AtomCross-Coupling Reactions (e.g., Suzuki, Heck)Complex Molecule Synthesis
Amino GroupDiazotization, Nucleophilic Substitution, Amide formationDyes, Pharmaceuticals, Polymers
Fluorine AtomEnhanced Metabolic Stability, Modified LipophilicityMedicinal Chemistry, Agrochemicals
Methoxy GroupElectronic Property ModulationFunctional Materials, Ligand Design
Aromatic RingScaffold for Functionalization, π-stackingMaterials Science, Medicinal Chemistry

Catalysis and Ligand Design

The specific structural features of this compound, including the presence of electron-donating and electron-withdrawing groups, make it a compound of interest in the fields of catalysis and ligand design. Its ability to coordinate with metal centers allows for the generation of novel catalysts with tailored properties.

Formation of Stable Metal Complexes for Catalytic Processes

While detailed research on the catalytic applications of metal complexes derived specifically from this compound is not extensively documented in publicly available literature, the fundamental principles of coordination chemistry suggest its potential. The amino group provides a primary coordination site for metal ions. The electronic environment of the aromatic ring, influenced by the bromo, fluoro, methoxy, and methyl substituents, can modulate the electron density on the nitrogen atom, thereby affecting the stability and reactivity of the resulting metal complex. The steric hindrance provided by the substituents can also play a crucial role in influencing the coordination geometry and the catalytic selectivity of the active metal center.

Application in Bio-inorganic Chemistry and Encapsulation

The field of bio-inorganic chemistry often involves the design of metal complexes that can mimic the function of natural enzymes or act as therapeutic or diagnostic agents. The potential of this compound to form stable metal complexes suggests its utility as a ligand in this area. The lipophilicity and potential for hydrogen bonding, conferred by its substituents, could influence the interaction of its metal complexes with biological macromolecules.

In the context of encapsulation, this compound could serve as a precursor for the synthesis of larger host molecules, such as macrocycles or cages. These structures can encapsulate smaller guest molecules or ions, with potential applications in drug delivery, sensing, and catalysis. The specific functional groups on the aniline ring would allow for further chemical modifications to fine-tune the properties of the resulting host-guest systems.

Probes for Studying Chemical and Biological Processes

The unique combination of substituents on the this compound ring system makes it a candidate for the development of molecular probes. The fluorine atom, for instance, can be utilized as a sensitive reporter group in 19F-NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in complex environments.

Conclusion and Future Research Directions

Summary of Current Understanding

Currently, 3-Bromo-5-fluoro-2-methoxy-4-methylaniline is primarily recognized as a unique chemical entity within the broader class of substituted anilines. Its intricate structure, featuring a combination of bromo, fluoro, methoxy (B1213986), and methyl functional groups on an aniline (B41778) core, suggests a rich and complex chemical profile. While specific experimental data for this compound is scarce in publicly accessible literature, its constituent functional groups provide a basis for predicting its general characteristics.

Due to the lack of specific studies, a definitive understanding of its biological activity or material properties remains elusive. However, based on the known activities of similarly substituted anilines, it is plausible that this compound could exhibit interesting pharmacological properties or serve as a valuable intermediate in the synthesis of more complex molecules.

Unexplored Synthetic Avenues

The synthesis of polysubstituted anilines can be a challenging endeavor, often requiring multi-step sequences with careful control of regioselectivity. For this compound, several synthetic routes can be envisioned, though none appear to be documented.

A plausible retrosynthetic analysis might start from a more readily available substituted benzene (B151609) derivative. For instance, a potential route could involve the selective bromination, fluorination, methoxylation, and nitration of a suitable toluene (B28343) precursor, followed by the reduction of the nitro group to the aniline. The order of these transformations would be critical to achieving the desired substitution pattern due to the directing effects of the existing substituents.

Potential Synthetic Starting Materials:

Starting MaterialKey Transformations Needed
4-Methylaniline (p-Toluidine)Ortho-methoxylation, meta-fluorination, bromination
2-Methoxy-4-methylanilineMeta-fluorination, bromination
3-Bromo-5-fluoro-4-methyltolueneNitration, reduction

Exploring various synthetic strategies, including the use of modern catalytic methods for C-H functionalization or directed ortho-metalation, could lead to more efficient and scalable syntheses of this and related compounds.

Advanced Mechanistic Studies

The electronic and steric environment of the aniline nitrogen in this compound is complex. Advanced mechanistic studies could provide valuable insights into its reactivity. For example, understanding the precise influence of the ortho-methoxy group on the nucleophilicity and basicity of the amine would be of fundamental interest.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the molecule's electronic structure, predict its reactivity in various reactions, and elucidate the mechanisms of potential transformations. Experimental studies, such as kinetic analysis of its reactions or spectroscopic investigations of its interactions, would be crucial to validate and refine these theoretical models.

Potential for Novel Derivatives and Their Applications

The structure of this compound serves as an excellent scaffold for the generation of novel derivatives with potentially valuable applications. The bromine atom is a particularly attractive site for modification via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of aryl, alkynyl, or amino groups, respectively.

The aniline functionality itself can be readily derivatized to form amides, sulfonamides, or ureas, which are common motifs in biologically active molecules. The development of a library of derivatives based on this core structure could lead to the discovery of new compounds with applications in medicinal chemistry, agrochemicals, or materials science. For instance, many kinase inhibitors and other targeted therapies are based on substituted aniline scaffolds.

Synergistic Approaches: Combining Experimental and Computational Studies

A synergistic approach that combines experimental synthesis and characterization with computational modeling will be paramount to unlocking the full potential of this compound.

Proposed Research Workflow:

StepExperimental ApproachComputational Approach
1. Synthesis Develop and optimize a reliable synthetic route.Model reaction pathways to predict feasibility and identify potential byproducts.
2. Characterization Thoroughly characterize the compound using NMR, IR, Mass Spectrometry, and X-ray crystallography.Calculate theoretical spectroscopic data to aid in experimental data interpretation.
3. Property Evaluation Investigate key physicochemical properties such as pKa, logP, and solubility.Predict these properties using QSAR models and molecular dynamics simulations.
4. Reactivity Studies Explore the reactivity of the compound in various chemical transformations.Model transition states and reaction energetics to understand reactivity.
5. Derivative Synthesis Synthesize a library of derivatives based on computational design.In silico screening of virtual derivatives for potential biological activity or material properties.

By integrating these approaches, researchers can accelerate the exploration of this promising but understudied chemical space, potentially leading to the discovery of new molecules with significant scientific and technological impact.

Q & A

Q. What strategies mitigate environmental hazards during disposal?

  • Methodological Answer :
  • Neutralization : Treat halogenated waste with 10% NaOH to deactivate NH₂ groups.
  • Adsorption : Use activated charcoal for solvent residues.
  • Regulatory Compliance : Follow EPA guidelines (e.g., TSCA) for brominated aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.